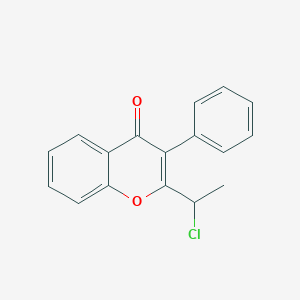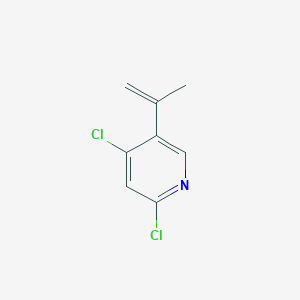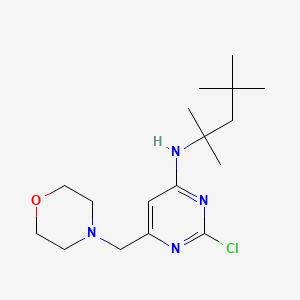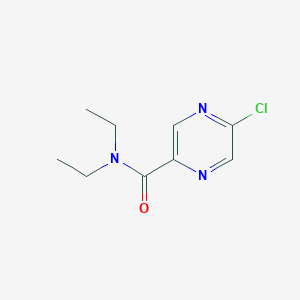
5-Chloropyrazine-2-carboxylic acid diethylamide
Descripción general
Descripción
5-Chloropyrazine-2-carboxylic acid diethylamide is a synthetic derivative of pyrazine. The parent compound, 5-Chloropyrazine-2-carboxylic acid, has a molecular weight of 158.54 .
Synthesis Analysis
The synthesis of 5-Chloropyrazine-2-carboxylic acid involves a substitution reaction with a 25% aqueous solution of ammonia . The reaction is carried out at 100°C for 30 minutes under microwave irradiation . The resulting 5-aminopyrazine-2-carboxylic acid is then esterified .Molecular Structure Analysis
The molecular formula of 5-Chloropyrazine-2-carboxylic acid is C5H3ClN2O2 . The InChI code is 1S/C5H3ClN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) .Physical And Chemical Properties Analysis
5-Chloropyrazine-2-carboxylic acid is a solid at room temperature .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
5-Chloropyrazine-2-carboxylic acid derivatives, including 5-Chloropyrazinamide (5-Cl-PZA), have been studied for their antimycobacterial properties. These compounds have shown significant in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. For instance, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide and 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid exhibited high activity against M. tuberculosis and were considered non-toxic in some in vitro models (Zítko et al., 2013).
Biological Activity and Herbicide Potential
Substituted N-phenylpyrazine-2-carboxamides, derived from pyrazine-2-carboxylic acid, have been synthesized and evaluated for their herbicidal properties and as abiotic elicitors. These compounds demonstrated significant inhibitory effects on oxygen evolution in spinach chloroplasts and influenced the production of flavonoids in callus cultures (Doležal et al., 2007).
Anti-tuberculosis Agents
6-Chloropyrazine-2-carboxylic acid derivatives have been synthesized and evaluated as potential anti-tuberculosis agents. The study involved the synthesis of various pyrazine-2-carboxamides and a molecular docking study to predict their bioactivity against Mycobacterium tuberculosis (Aijijiyah et al., 2020).
Antifungal and Antimycobacterial Properties
Research on 5-alkyl-6-(alkylsulfanyl)- or 5-alkyl-6-(arylsulfanyl)pyrazine-2-carboxamides has shown that these derivatives exhibit in vitro antimycobacterial and antifungal activities. The study found that thioamides displayed higher activity than their amide counterparts against various mycobacterial and fungal strains (Křinková et al., 2002).
Flavonolignan Production in Silybum Marianum Culture
Research has been conducted on the effect of substituted amides of pyrazine-2-carboxylic acids on flavonolignan production in Silybum marianum culture. These compounds significantly influenced the production of flavonolignans in in vitro cultures, suggesting potential applications in enhancing secondary metabolite production in plants (Tumova et al., 2005).
Safety And Hazards
5-Chloropyrazine-2-carboxylic acid is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
Propiedades
IUPAC Name |
5-chloro-N,N-diethylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-3-13(4-2)9(14)7-5-12-8(10)6-11-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQJKTGNOYQFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-pyrazine-2-carboxylic acid diethylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)

![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)
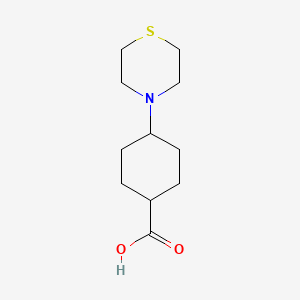


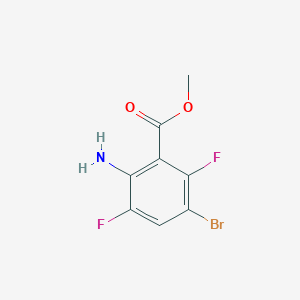
![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)
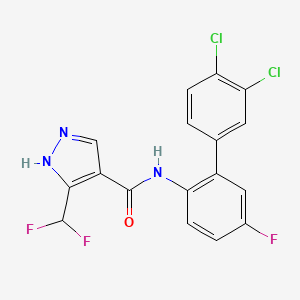
![Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1434718.png)
